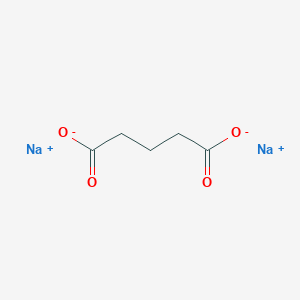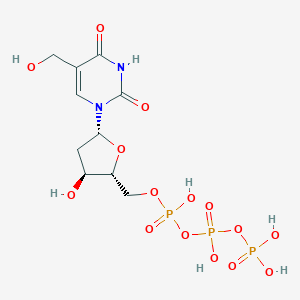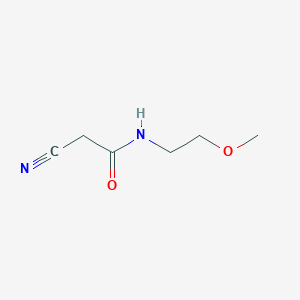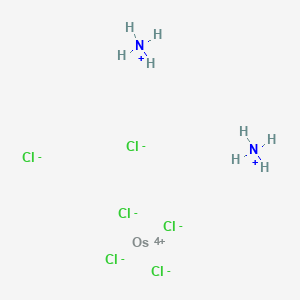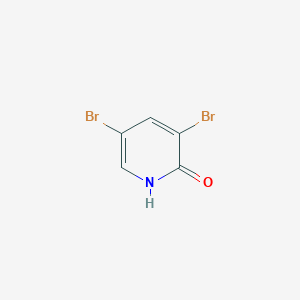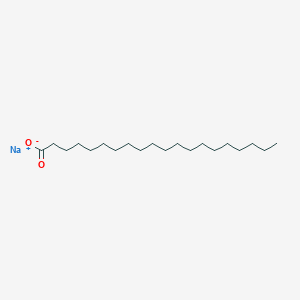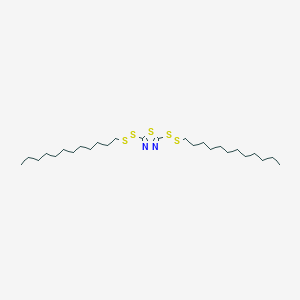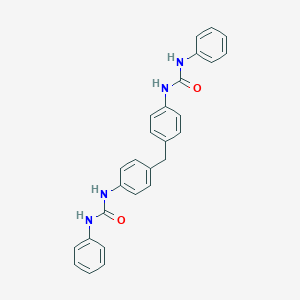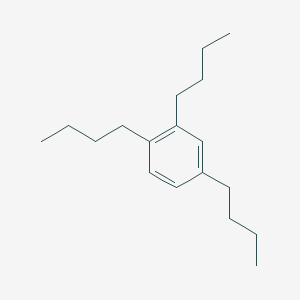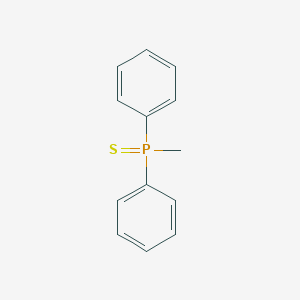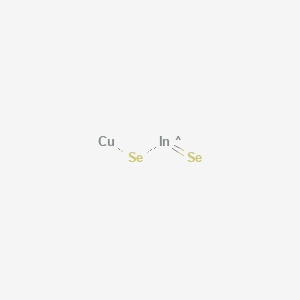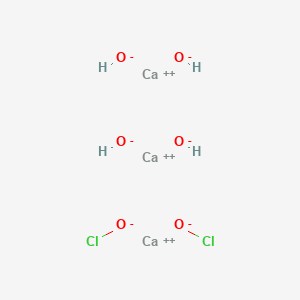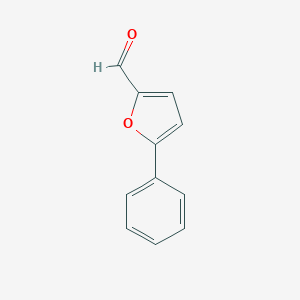
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in medical research. This compound is a derivative of piperazine, a heterocyclic compound that has been extensively studied for its pharmacological properties. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have unique biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- is not fully understood. However, studies have shown that this compound interacts with several molecular targets in the body, including enzymes and receptors. For example, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This inhibition leads to the activation of genes that promote apoptosis in cancer cells. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to interact with the dopamine receptor, which is a target for drugs used to treat neurological disorders.
生化学的および生理学的効果
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells by activating genes that promote cell death. Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has also been found to protect neurons from damage caused by oxidative stress, which is a common feature of neurological disorders. In addition, this compound has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has several advantages and limitations for lab experiments. One advantage of this compound is that it has been extensively studied, and its properties are well characterized. This makes it easier to design experiments and interpret the results. Another advantage is that Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has unique biochemical and physiological effects, making it a promising candidate for further research. However, one limitation of this compound is that it is relatively expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-. Some of these directions include:
1. Development of new anticancer drugs: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties, making it a potential candidate for the development of new anticancer drugs.
2. Development of new drugs to treat neurological disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties, making it a potential candidate for the development of new drugs to treat neurological disorders.
3. Development of new antibiotics: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has antimicrobial properties, making it a potential candidate for the development of new antibiotics to treat infectious diseases.
4. Study of the mechanism of action: Further research is needed to fully understand the mechanism of action of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could lead to the development of new drugs that target specific molecular targets in the body.
5. Study of the pharmacokinetics and pharmacodynamics: Further research is needed to understand the pharmacokinetics and pharmacodynamics of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-, which could help optimize its use in medical research.
合成法
The synthesis of Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves several steps. The first step is the reaction of 3-amino-4-pyridinecarboxylic acid with trifluoromethylphenylacetonitrile in the presence of a base, such as potassium carbonate. This reaction yields the intermediate compound 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-2-butanone. The second step involves the reduction of this intermediate compound with sodium borohydride, which yields the final product, Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-.
科学的研究の応用
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been extensively studied for its potential applications in medical research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further research. Some of the areas where Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been studied include:
1. Cancer Research: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process that leads to the death of cancer cells.
2. Neurological Disorders: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have neuroprotective properties. Studies have shown that this compound protects neurons from damage caused by oxidative stress, which is a common feature of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Infectious Diseases: Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- has been found to have antimicrobial properties. Studies have shown that this compound inhibits the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
CAS番号 |
15139-06-7 |
|---|---|
製品名 |
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)- |
分子式 |
C16H17F3N4 |
分子量 |
322.33 g/mol |
IUPAC名 |
4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C16H17F3N4/c17-16(18,19)12-2-1-3-13(10-12)22-6-8-23(9-7-22)15-4-5-21-11-14(15)20/h1-5,10-11H,6-9,20H2 |
InChIキー |
KBWWNIUCIOYWAE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
正規SMILES |
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
その他のCAS番号 |
15139-06-7 |
同義語 |
4-[4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl]-3-pyridinamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



